molecular formula C16H16N4O3 B2525632 2-(3,5-dimethylisoxazol-4-yl)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)acetamide CAS No. 1235015-66-3

2-(3,5-dimethylisoxazol-4-yl)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)acetamide

Cat. No. B2525632
CAS RN: 1235015-66-3
M. Wt: 312.329
InChI Key: ZNDNBJPFDRXUSK-UHFFFAOYSA-N
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Description

The compound 2-(3,5-dimethylisoxazol-4-yl)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)acetamide is a heterocyclic compound that likely exhibits pharmacological activities due to the presence of isoxazole and oxadiazole rings. These rings are found in various compounds with diverse biological activities. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related heterocyclic compounds and their synthesis, characterization, and biological activities, which can provide insights into the potential properties and synthesis of the compound .

Synthesis Analysis

The synthesis of related heterocyclic compounds typically involves multi-step reactions, starting from basic precursors to more complex structures. For instance, the synthesis of N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide involves a simple method for preparing 3,5-disubstituted benzoxazoles, which could be analogous to the synthesis of the target compound . Similarly, the synthesis of thiazolidinone derivatives as described in another study involves cyclocondensation reactions, which could be relevant to the synthesis of the oxadiazole moiety in the target compound . These methods may involve the use of catalysts, such as anhydrous zinc chloride, and solvents like DMF, which could be applicable to the synthesis of 2-(3,5-dimethylisoxazol-4-yl)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)acetamide.

Molecular Structure Analysis

The molecular structure of heterocyclic compounds is typically confirmed using various spectroscopic techniques such as NMR, IR spectroscopy, and mass spectrometry . These techniques allow for the determination of the compound's structure, including the arrangement of atoms and the presence of functional groups. The molecular docking studies, as mentioned in the synthesis of anti-inflammatory agents, could also provide insights into the binding affinity and interaction of the target compound with biological targets .

Chemical Reactions Analysis

Heterocyclic compounds like oxadiazoles and isoxazoles can participate in various chemical reactions. The oxadiazole ring, for example, can be used as a versatile protecting group for acetamidines, demonstrating stability under acidic or basic conditions and reactivity towards certain types of reductions and hydrolysis . This suggests that the oxadiazole moiety in the target compound may confer stability and reactivity under specific conditions, which could be useful in further synthetic applications or biological interactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds are influenced by their molecular structure. The presence of different substituents can affect properties such as solubility, melting point, and reactivity. The biological screening of N-substituted derivatives of oxadiazoles, for example, shows that these compounds can exhibit significant activity against various enzymes, indicating that the target compound may also possess biological activities . The physical properties such as solubility in organic solvents or water can be inferred from the nature of the substituents and the overall molecular polarity.

Scientific Research Applications

Synthesis and Antimicrobial Activity

Compounds with 1,3,4-oxadiazole rings, similar to the queried chemical structure, have been synthesized and evaluated for their antimicrobial properties. For example, a series of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides were prepared and tested against various microbial species. Some compounds in this series exhibited significant activity, suggesting potential applications in developing new antimicrobial agents (Gul et al., 2017).

properties

IUPAC Name

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O3/c1-10-13(11(2)22-19-10)8-14(21)17-9-15-18-16(20-23-15)12-6-4-3-5-7-12/h3-7H,8-9H2,1-2H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNDNBJPFDRXUSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CC(=O)NCC2=NC(=NO2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,5-dimethylisoxazol-4-yl)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)acetamide

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